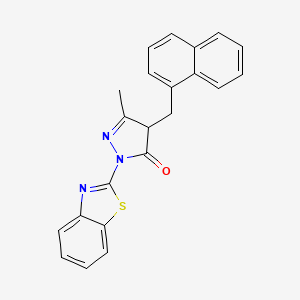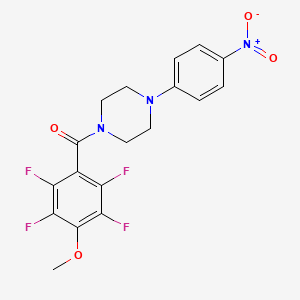
1-Benzothiazol-2-yl-3-methyl-4-(naphthylmethyl)-2-pyrazolin-5-one
Vue d'ensemble
Description
1-Benzothiazol-2-yl-3-methyl-4-(naphthylmethyl)-2-pyrazolin-5-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a benzothiazole ring, a naphthylmethyl group, and a pyrazolone moiety, making it a versatile molecule for chemical synthesis and biological studies.
Méthodes De Préparation
The synthesis of 1-Benzothiazol-2-yl-3-methyl-4-(naphthylmethyl)-2-pyrazolin-5-one can be achieved through various synthetic routes. One common method involves the diazo-coupling process between aniline derivatives and 5-methyl-2-(6-methyl-1,3-benzothiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one at lower temperatures . Other synthetic pathways include Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Analyse Des Réactions Chimiques
1-Benzothiazol-2-yl-3-methyl-4-(naphthylmethyl)-2-pyrazolin-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the benzothiazole or pyrazolone rings.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, derivatives of this compound have shown potential as anti-tubercular agents, with studies highlighting their inhibitory activity against Mycobacterium tuberculosis . Additionally, it has applications in the development of new materials and as a ligand in coordination chemistry .
Mécanisme D'action
The mechanism of action of 1-Benzothiazol-2-yl-3-methyl-4-(naphthylmethyl)-2-pyrazolin-5-one involves its interaction with specific molecular targets and pathways. For instance, its anti-tubercular activity is attributed to its ability to inhibit the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall . This inhibition disrupts the cell wall formation, leading to the death of the bacteria.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-Benzothiazol-2-yl-3-methyl-4-(naphthylmethyl)-2-pyrazolin-5-one include other benzothiazole derivatives and pyrazolone-based molecules. These compounds share structural similarities but differ in their substituents and specific applications. For example, 2-(thio)ureabenzothiazoles and 2-aminobenzothiazoles are known for their broad spectrum of biological activities, including antimicrobial and anti-inflammatory properties
Propriétés
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-5-methyl-4-(naphthalen-1-ylmethyl)-4H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3OS/c1-14-18(13-16-9-6-8-15-7-2-3-10-17(15)16)21(26)25(24-14)22-23-19-11-4-5-12-20(19)27-22/h2-12,18H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFNBSFMFHMXOJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1CC2=CC=CC3=CC=CC=C32)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(2-bromophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B4217282.png)
![Oxalic acid;2-(4-phenylpiperazin-1-yl)-1-[2-(trifluoromethyl)phenothiazin-10-yl]ethanone](/img/structure/B4217288.png)
![2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-1-(4-methylphenyl)ethanone hydrobromide](/img/structure/B4217293.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4217298.png)
![2-{[N-(3-chloro-4-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B4217306.png)
![N-[(2-chloro-4,5-diethoxyphenyl)methyl]propan-1-amine;hydrochloride](/img/structure/B4217322.png)
![N-(3-fluorophenyl)-2-[(5-nitro-2-pyridinyl)thio]acetamide](/img/structure/B4217324.png)

![1-(2-bicyclo[2.2.1]hept-5-enylmethyl)-N-(2-methoxy-5-nitrophenyl)piperidin-4-amine;2,2,2-trifluoroacetic acid](/img/structure/B4217337.png)
![3,4-dihydro-2H-quinolin-1-yl-[4-(3-methoxypropylamino)-3-nitrophenyl]methanone](/img/structure/B4217341.png)
![N-[3-(3-formylindol-1-yl)-2-hydroxypropyl]-4-methyl-N-(oxolan-2-ylmethyl)benzenesulfonamide](/img/structure/B4217351.png)
![N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-CHLOROPHENYL]-2-[4-(PROPAN-2-YL)PHENOXY]ACETAMIDE](/img/structure/B4217359.png)
![N-({4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}carbonothioyl)propanamide](/img/structure/B4217380.png)
![2-methyl-3-{[2-(phenylacetyl)hydrazino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4217394.png)
